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Compound of Interest

Compound Name: Amylcinnamaldehyde

CAS No.: 1331-92-6

Cat. No.: B1224299

Get Quote

This guide provides an in-depth analysis of the spectroscopic data for Amylcinnamaldehyde
(also known as α-Amylcinnamaldehyde), a widely used fragrance and flavoring agent.[1][2]

As a key aromatic aldehyde, a thorough understanding of its structural features through

spectroscopic analysis is paramount for researchers, scientists, and professionals in drug

development and quality control. This document will delve into the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Amylcinnamaldehyde,

offering expert interpretation and insights into the underlying principles of these analytical

techniques.

Introduction to Amylcinnamaldehyde and its
Spectroscopic Characterization
Amylcinnamaldehyde (C₁₄H₁₈O) is a pale yellow liquid with a characteristic floral scent,

reminiscent of jasmine.[3] Its chemical structure, 2-(phenylmethylene)heptanal, features an α,β-

unsaturated aldehyde conjugated with a benzene ring and substituted with a pentyl (amyl)

group. This conjugated system is central to its chemical properties and is a key feature that we

will explore through spectroscopic methods. Spectroscopic characterization is essential for

confirming the identity, purity, and structure of molecules like Amylcinnamaldehyde.[4][5][6]
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Each technique provides a unique piece of the structural puzzle, and together they offer a

comprehensive molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Amylcinnamaldehyde, both ¹H and ¹³C NMR provide critical information about

the electronic environment of each atom.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Amylcinnamaldehyde, typically recorded in a solvent like deuterated

chloroform (CDCl₃), reveals the number of different types of protons, their electronic

environments, and their proximity to other protons.

Key Features of the ¹H NMR Spectrum:

Aldehydic Proton: A highly deshielded proton appears as a singlet in the downfield region of

the spectrum, typically around 9.0-10.0 ppm.[7] This is a characteristic signal for an aldehyde

proton and is shifted downfield due to the electron-withdrawing effect of the adjacent

carbonyl group.

Vinylic Proton: The proton on the β-carbon of the α,β-unsaturated system gives a signal in

the range of 6.5-7.5 ppm. Its coupling with the aldehydic proton, if observable, would result in

a doublet.

Aromatic Protons: The protons on the benzene ring typically appear as a multiplet in the

region of 7.0-8.0 ppm. The exact chemical shifts and splitting patterns depend on the

substitution pattern of the ring.

Allylic Protons: The protons on the carbon adjacent to the double bond of the pentyl group

will be slightly deshielded and appear around 2.0-2.5 ppm.[8]

Aliphatic Protons: The protons of the pentyl chain will give signals in the upfield region of the

spectrum, typically between 0.8 and 1.7 ppm. The terminal methyl group (CH₃) will appear as

a triplet around 0.9 ppm.
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Table 1: Predicted ¹H NMR Chemical Shifts for Amylcinnamaldehyde

Proton Type
Predicted Chemical Shift
(ppm)

Multiplicity

Aldehydic (-CHO) 9.0 - 10.0 Singlet (s)

Vinylic (=CH-Ph) 6.5 - 7.5 Singlet (s)

Aromatic (Ar-H) 7.0 - 8.0 Multiplet (m)

Allylic (-CH₂-C=) 2.0 - 2.5 Triplet (t)

Aliphatic (-CH₂-) 1.2 - 1.7 Multiplet (m)

Terminal Methyl (-CH₃) 0.8 - 1.0 Triplet (t)

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Key Features of the ¹³C NMR Spectrum:

Carbonyl Carbon: The carbon of the aldehyde group is highly deshielded and appears

significantly downfield, typically in the range of 190-200 ppm.[9]

Vinylic and Aromatic Carbons: The sp² hybridized carbons of the double bond and the

benzene ring will resonate in the region of 120-150 ppm.[10]

Aliphatic Carbons: The sp³ hybridized carbons of the pentyl chain will appear in the upfield

region of the spectrum, generally between 10-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Amylcinnamaldehyde
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Carbon Type Predicted Chemical Shift (ppm)

Carbonyl (C=O) 190 - 200

Vinylic and Aromatic (C=C, Ar-C) 120 - 150

Aliphatic (-CH₂-) 20 - 40

Terminal Methyl (-CH₃) ~14

Experimental Protocol for NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of Amylcinnamaldehyde in about

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the

¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum

to single lines for each carbon.

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate

the signals in the ¹H NMR spectrum.

Diagram 1: Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of Amylcinnamaldehyde.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Key Features of the IR Spectrum:

The IR spectrum of Amylcinnamaldehyde is characterized by the presence of several key

absorption bands:

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1685-1710 cm⁻¹ is

characteristic of the carbonyl group of an α,β-unsaturated aldehyde.[8][11][12] The
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conjugation with the double bond and the aromatic ring lowers the frequency compared to a

saturated aldehyde.

C=C Stretch (Alkene): A medium intensity band around 1600-1640 cm⁻¹ corresponds to the

carbon-carbon double bond stretching vibration.

=C-H Stretch (Aromatic and Vinylic): Absorption bands just above 3000 cm⁻¹ are indicative

of C-H stretching in the aromatic ring and the vinylic group.

C-H Stretch (Aliphatic): Strong absorptions in the region of 2850-3000 cm⁻¹ are due to the C-

H stretching vibrations of the pentyl group.

Aldehydic C-H Stretch: Two weak to medium bands are expected around 2720 cm⁻¹ and

2820 cm⁻¹.[8][11] The presence of the band around 2720 cm⁻¹ is particularly diagnostic for

an aldehyde.

Table 3: Characteristic IR Absorption Bands for Amylcinnamaldehyde

Functional Group Absorption Range (cm⁻¹) Intensity

Aldehydic C-H Stretch 2820-2850 and 2720-2750 Weak to Medium

Aliphatic C-H Stretch 2850-2960 Strong

Aromatic/Vinylic C-H Stretch 3000-3100 Medium

Carbonyl (C=O) Stretch 1685-1710 Strong

Alkene (C=C) Stretch 1600-1640 Medium

Aromatic C=C Stretch ~1450 and ~1580 Medium to Weak

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.

Sample Application: Place a small drop of liquid Amylcinnamaldehyde directly onto the ATR

crystal.

Data Acquisition: Collect the sample spectrum.
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Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)

after the measurement.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. The electron ionization

(EI) mass spectrum of Amylcinnamaldehyde is expected to show a molecular ion peak and

several characteristic fragment ions.

Key Features of the Mass Spectrum:

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule will be observed at

a mass-to-charge ratio (m/z) of 202, which is the molecular weight of Amylcinnamaldehyde
(C₁₄H₁₈O).[13]

Alpha-Cleavage: A common fragmentation pathway for aldehydes is the cleavage of the

bond adjacent to the carbonyl group. This can result in the loss of the hydrogen atom (M-1)

or the pentyl group.

McLafferty Rearrangement: Aldehydes with a γ-hydrogen can undergo a McLafferty

rearrangement.[14] In Amylcinnamaldehyde, this could involve the transfer of a hydrogen

from the pentyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Other Fragmentations: Cleavage of the pentyl chain can lead to a series of fragment ions

differing by 14 Da (CH₂). The aromatic ring can also lead to characteristic fragments, such as

the tropylium ion at m/z 91.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of Amylcinnamaldehyde
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m/z Possible Fragment Fragmentation Pathway

202 [C₁₄H₁₈O]⁺ Molecular Ion (M⁺)

201 [C₁₄H₁₇O]⁺
Loss of H radical from

aldehyde

131 [C₉H₇O]⁺ Loss of pentyl radical

103 [C₈H₇]⁺ Loss of CO from m/z 131

91 [C₇H₇]⁺ Tropylium ion

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocol for Mass Spectrometry (GC-MS):

Sample Introduction: A dilute solution of Amylcinnamaldehyde in a volatile solvent is

injected into the gas chromatograph (GC).

Separation: The compound travels through the GC column and is separated from any

impurities.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source, where it is bombarded with electrons (Electron Ionization).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., a quadrupole).

Detection: The ions are detected, and a mass spectrum is generated.

Diagram 2: Fragmentation of Amylcinnamaldehyde
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Caption: Key fragmentation pathways for Amylcinnamaldehyde in MS.

Conclusion
The spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating

characterization of Amylcinnamaldehyde. ¹H and ¹³C NMR confirm the carbon-hydrogen

framework, IR spectroscopy identifies the key functional groups (aldehyde, alkene, aromatic

ring), and mass spectrometry confirms the molecular weight and provides structural information

through its fragmentation pattern. This guide serves as a foundational resource for scientists

and researchers, enabling confident identification and structural elucidation of this important

aromatic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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